molecular formula C5H2BrF2NO2S B2817614 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride CAS No. 2295459-86-6

5-Bromo-3-fluoropyridine-2-sulfonyl fluoride

Cat. No.: B2817614
CAS No.: 2295459-86-6
M. Wt: 258.04
InChI Key: XYHBIORFYCMERX-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoropyridine-2-sulfonyl fluoride: is a chemical compound with the molecular formula C5H2BrFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and sulfonyl fluoride groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride typically involves the introduction of bromine and fluorine atoms onto the pyridine ring, followed by the addition of a sulfonyl fluoride group. One common method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate. This is followed by a Suzuki coupling reaction with various aryl iodides to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed reactions, such as the Suzuki coupling, is common due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems. It may also be used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group is known to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of specific enzymes or proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications, particularly in the synthesis of complex molecules and the study of biochemical pathways .

Properties

IUPAC Name

5-bromo-3-fluoropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHBIORFYCMERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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